Cas no 1804870-41-4 (4-Amino-3-hydroxy-5-methylpyridine)
4-Amino-3-hydroxy-5-methylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-3-hydroxy-5-methylpyridine
-
- Inchi: 1S/C6H8N2O/c1-4-2-8-3-5(9)6(4)7/h2-3,9H,1H3,(H2,7,8)
- InChI Key: SOGFYKDXODNUCR-UHFFFAOYSA-N
- SMILES: OC1=CN=CC(C)=C1N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- XLogP3: 0.2
- Topological Polar Surface Area: 59.1
4-Amino-3-hydroxy-5-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015460-250mg |
4-Amino-3-hydroxy-5-methylpyridine |
1804870-41-4 | 95% | 250mg |
$950.60 | 2022-04-01 | |
| Alichem | A029015460-1g |
4-Amino-3-hydroxy-5-methylpyridine |
1804870-41-4 | 95% | 1g |
$3,126.60 | 2022-04-01 |
4-Amino-3-hydroxy-5-methylpyridine Related Literature
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 4-Amino-3-hydroxy-5-methylpyridine
4-Amino-3-hydroxy-5-methylpyridine (CAS No. 1804870-41-4): An Overview of Its Properties, Applications, and Recent Research
4-Amino-3-hydroxy-5-methylpyridine (CAS No. 1804870-41-4) is a versatile compound with significant potential in various fields, including pharmaceuticals, chemical synthesis, and materials science. This article provides a comprehensive overview of the compound's properties, applications, and the latest research findings.
Chemical Structure and Properties: 4-Amino-3-hydroxy-5-methylpyridine is a pyridine derivative characterized by its unique functional groups: an amino group at the 4-position, a hydroxyl group at the 3-position, and a methyl group at the 5-position. The molecular formula is C7H9N2O, and its molecular weight is approximately 139.16 g/mol. The compound exhibits excellent solubility in polar solvents such as water and ethanol, making it suitable for various chemical reactions and formulations.
Synthesis and Production: The synthesis of 4-Amino-3-hydroxy-5-methylpyridine can be achieved through several routes. One common method involves the reaction of 3-hydroxy-5-methylpyridine with ammonia or an ammonia derivative under controlled conditions. Another approach involves the condensation of a suitable pyridine precursor with an amino acid or amine compound. These synthetic methods have been optimized to achieve high yields and purity levels, making the compound readily available for research and industrial applications.
Pharmaceutical Applications: 4-Amino-3-hydroxy-5-methylpyridine has garnered attention in the pharmaceutical industry due to its potential therapeutic properties. Recent studies have explored its role as an antioxidant, anti-inflammatory agent, and neuroprotective compound. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that 4-Amino-3-hydroxy-5-methylpyridine exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property makes it a promising candidate for treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Clinical Trials and Safety: While preclinical studies have shown promising results, further clinical trials are necessary to evaluate the safety and efficacy of 4-Amino-3-hydroxy-5-methylpyridine. Early-phase clinical trials are currently underway to assess its pharmacokinetics, pharmacodynamics, and potential side effects in human subjects. Preliminary data suggest that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed.
Mechanisms of Action: The therapeutic potential of 4-Amino-3-hydroxy-5-methylpyridine is attributed to its ability to modulate multiple biological pathways. Research has shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation. Additionally, it has been found to activate Nrf2, a transcription factor that upregulates antioxidant enzymes and detoxification genes. These mechanisms collectively contribute to its protective effects against oxidative stress and inflammation.
Material Science Applications: Beyond pharmaceuticals, 4-Amino-3-hydroxy-5-methylpyridine has found applications in material science due to its unique chemical properties. It can be used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes have potential uses in catalysis, sensing, and materials synthesis. For example, a study published in Inorganic Chemistry in 2021 demonstrated that 4-Amino-3-hydroxy-5-methylpyridine-based metal complexes exhibit excellent catalytic activity in the reduction of nitro compounds to amines.
Sustainability and Environmental Impact strong>: The production and use of < strong >4-Amino-3-hydroxy-5-methylpyridine< / strong > are increasingly being evaluated from an environmental perspective. Green chemistry principles are being applied to optimize synthetic routes, reduce waste generation, and minimize environmental impact. Additionally, efforts are being made to develop biodegradable formulations that can be safely disposed of without causing harm to ecosystems. p > < p >< strong >Future Directions< / strong >: The future of < strong >4-Amino-3-hydroxy-5-methylpyridine< / strong > research is promising. Ongoing studies aim to further elucidate its biological mechanisms and identify new therapeutic applications. Collaborative efforts between academia and industry are expected to accelerate the development of novel drugs and materials based on this compound. Additionally, advancements in analytical techniques will enhance our understanding of its behavior in complex biological systems. p > article > response >
1804870-41-4 (4-Amino-3-hydroxy-5-methylpyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)